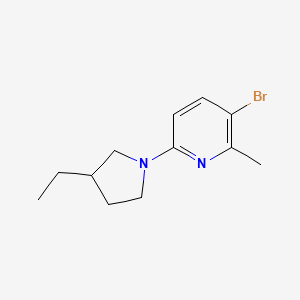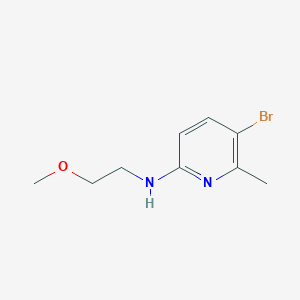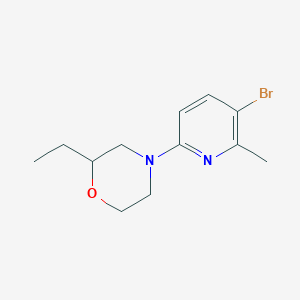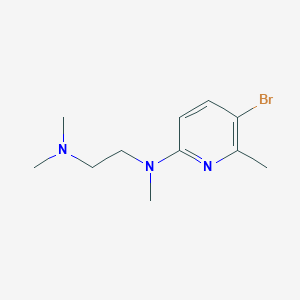
3-Bromo-6-(3-ethylpyrrolidin-1-yl)-2-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-6-(3-ethylpyrrolidin-1-yl)-2-methylpyridine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a pyridine derivative that has shown promising results in various studies, making it an attractive candidate for further investigation.
作用機序
The mechanism of action of 3-Bromo-6-(3-ethylpyrrolidin-1-yl)-2-methylpyridine is not fully understood. However, it is believed to act on various molecular targets, including neurotransmitter receptors and enzymes involved in cell signaling pathways. It has been shown to modulate the activity of GABA receptors, which are involved in anxiety and depression. It has also been found to inhibit the activity of enzymes such as cyclin-dependent kinase 4, which are involved in cell cycle regulation.
Biochemical and Physiological Effects:
3-Bromo-6-(3-ethylpyrrolidin-1-yl)-2-methylpyridine has been shown to have various biochemical and physiological effects. In animal models, it has been found to reduce anxiety and depression-like behaviors. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
In cancer research, 3-Bromo-6-(3-ethylpyrrolidin-1-yl)-2-methylpyridine has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the migration and invasion of cancer cells.
実験室実験の利点と制限
One advantage of using 3-Bromo-6-(3-ethylpyrrolidin-1-yl)-2-methylpyridine in lab experiments is its relatively simple synthesis method. It can be synthesized using standard techniques and is readily available in small quantities. Another advantage is its potential therapeutic applications in various fields, making it an attractive candidate for further investigation.
One limitation of using 3-Bromo-6-(3-ethylpyrrolidin-1-yl)-2-methylpyridine in lab experiments is its limited solubility in water. This can make it difficult to work with in aqueous solutions. Another limitation is its potential toxicity, which requires careful handling and disposal.
将来の方向性
There are several future directions for research on 3-Bromo-6-(3-ethylpyrrolidin-1-yl)-2-methylpyridine. One direction is to further investigate its potential therapeutic applications in neuroscience and cancer research. This could involve studying its effects in more complex animal models or in human clinical trials.
Another direction is to investigate the mechanism of action of 3-Bromo-6-(3-ethylpyrrolidin-1-yl)-2-methylpyridine in more detail. This could involve identifying its molecular targets and elucidating the signaling pathways involved.
Finally, future research could focus on developing new derivatives of 3-Bromo-6-(3-ethylpyrrolidin-1-yl)-2-methylpyridine with improved solubility and reduced toxicity. This could lead to the development of new and more effective therapeutic agents.
合成法
The synthesis of 3-Bromo-6-(3-ethylpyrrolidin-1-yl)-2-methylpyridine involves the reaction of 3-bromo-2-methylpyridine with 3-ethylpyrrolidine in the presence of a base such as potassium carbonate. The reaction is carried out at elevated temperatures and is typically completed within a few hours. The resulting product is purified using standard techniques such as column chromatography.
科学的研究の応用
3-Bromo-6-(3-ethylpyrrolidin-1-yl)-2-methylpyridine has been investigated for its potential therapeutic applications in various fields, including neuroscience and cancer research. In neuroscience, this compound has been shown to have anxiolytic and antidepressant effects in animal models. It has also been investigated for its potential as a treatment for Parkinson's disease and Alzheimer's disease.
In cancer research, 3-Bromo-6-(3-ethylpyrrolidin-1-yl)-2-methylpyridine has been shown to have anticancer properties. It has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for further investigation as a cancer treatment.
特性
IUPAC Name |
3-bromo-6-(3-ethylpyrrolidin-1-yl)-2-methylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2/c1-3-10-6-7-15(8-10)12-5-4-11(13)9(2)14-12/h4-5,10H,3,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKGJHMLFKDZUSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCN(C1)C2=NC(=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6-(3-ethylpyrrolidin-1-yl)-2-methylpyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5-Bromo-6-methylpyridin-2-yl)-methylamino]ethanol](/img/structure/B6631313.png)
![3-[(5-Bromo-6-methylpyridin-2-yl)amino]propan-1-ol](/img/structure/B6631316.png)
![2-[(5-Bromo-6-methylpyridin-2-yl)amino]ethanol](/img/structure/B6631319.png)



![N-[2-[(5-bromo-6-methylpyridin-2-yl)amino]ethyl]acetamide](/img/structure/B6631336.png)



![2-[(5-Bromo-6-methylpyridin-2-yl)amino]-4-methylpentan-1-ol](/img/structure/B6631379.png)


